Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt
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Overview
Description
Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt: is a chemical compound with the molecular formula C12H14ClNO3S2. It is known for its unique structure, which includes a benzothiazole ring substituted with a chloro group, a methyl group, and a sulfobutyl group. This compound is often used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt typically involves the reaction of 5-chloro-2-methylbenzothiazole with 1,4-butanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired inner salt. The process may involve heating the reactants in a suitable solvent and then isolating the product through crystallization or other purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt is used as a precursor for the synthesis of various organic compounds. Its unique structure allows for the formation of diverse derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound is often used as a fluorescent probe or dye. Its ability to interact with biological molecules makes it useful for imaging and diagnostic applications .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
- Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, hydroxide
- Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, chloride
- Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, bromide
Comparison: Compared to similar compounds, Benzothiazolium, 5-chloro-2-methyl-3-(4-sulfobutyl)-, inner salt is unique due to its inner salt structure, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
CAS No. |
53061-07-7 |
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Molecular Formula |
C12H14ClNO3S2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)butane-1-sulfonate |
InChI |
InChI=1S/C12H14ClNO3S2/c1-9-14(6-2-3-7-19(15,16)17)11-8-10(13)4-5-12(11)18-9/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
PMWSHQYEXQSZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCCS(=O)(=O)[O-] |
Origin of Product |
United States |
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